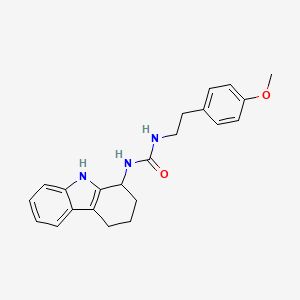![molecular formula C16H21N5O4S2 B10987180 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10987180.png)
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazole and thiadiazole rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The acetyl and methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Compared to similar compounds, 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Propiedades
Fórmula molecular |
C16H21N5O4S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N5O4S2/c1-9-12(26-16(17-9)21(10(2)22)6-8-24-3)13(23)18-15-20-19-14(27-15)11-5-4-7-25-11/h11H,4-8H2,1-3H3,(H,18,20,23) |
Clave InChI |
ALSAYFVKBDHRAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10987100.png)
![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B10987102.png)
![3-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10987110.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10987113.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987124.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987131.png)
![[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10987139.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987145.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10987158.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10987161.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987196.png)
![N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10987199.png)
